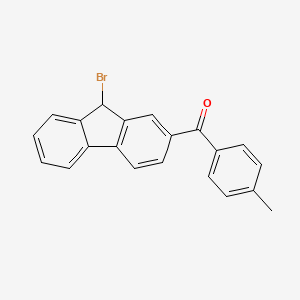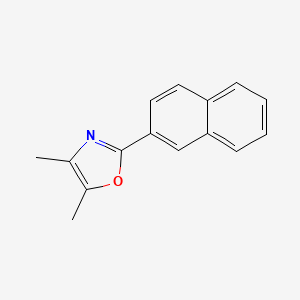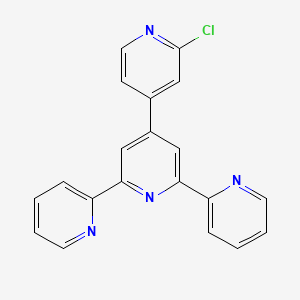![molecular formula C20H24O2Si B14196375 Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane CAS No. 873695-32-0](/img/structure/B14196375.png)
Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane is a chemical compound with the molecular formula C20H24O2Si It is characterized by the presence of two oxirane (epoxy) groups attached to a phenyl ring, which is further connected to a silicon atom through a dimethyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane typically involves the reaction of 4-(oxiran-2-ylmethyl)phenyl derivatives with dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. A common method involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: Reduction of the oxirane groups can lead to the formation of alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane rings under mild conditions.
Major Products
Oxidation: Diols are the major products.
Reduction: Alcohols are formed.
Substitution: Substituted phenyl derivatives are obtained.
Aplicaciones Científicas De Investigación
Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions, leading to the formation of various functionalized derivatives. The silicon atom in the compound can also participate in forming stable siloxane bonds, contributing to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but contains a bisphenol A core instead of a silicon atom.
Bisphenol F diglycidyl ether: Contains a bisphenol F core and is used in similar applications.
Uniqueness
Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane is unique due to the presence of a silicon atom, which imparts distinct chemical properties such as increased thermal stability and resistance to hydrolysis compared to its carbon-based counterparts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
873695-32-0 |
|---|---|
Fórmula molecular |
C20H24O2Si |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
dimethyl-bis[4-(oxiran-2-ylmethyl)phenyl]silane |
InChI |
InChI=1S/C20H24O2Si/c1-23(2,19-7-3-15(4-8-19)11-17-13-21-17)20-9-5-16(6-10-20)12-18-14-22-18/h3-10,17-18H,11-14H2,1-2H3 |
Clave InChI |
FMTOACCIKMIGEL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=C(C=C1)CC2CO2)C3=CC=C(C=C3)CC4CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


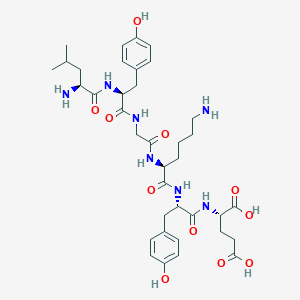
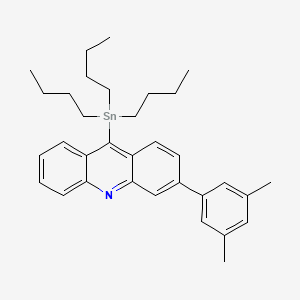
![2,2'-[Octane-1,8-diylbis(oxy)]dibenzonitrile](/img/structure/B14196325.png)
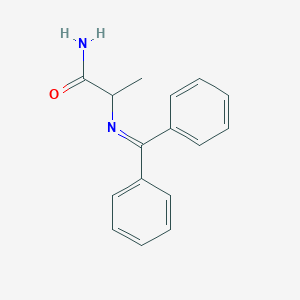
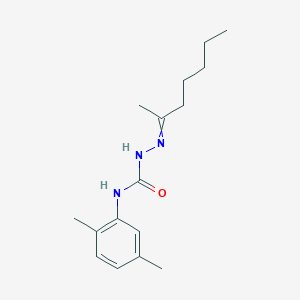
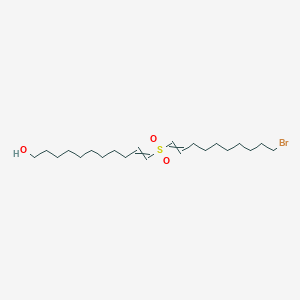
![3-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B14196342.png)
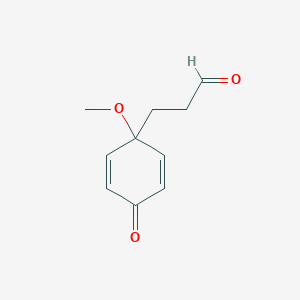
![n-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14196366.png)
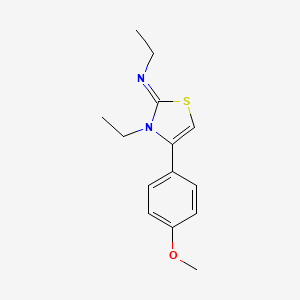
![2-Methoxy-4-[(octadec-9-enylamino)methyl]phenol](/img/structure/B14196388.png)
